REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([C:12]([CH2:17][OH:18])([CH2:15][OH:16])[CH2:13][CH3:14])[OH:11]>C(N(CC)CC)C>[C:1]([OH:8])(=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:1]([OH:8])(=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:1]([OH:8])(=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([C:12]([CH2:17][OH:18])([CH2:15][OH:16])[CH2:13][CH3:14])[OH:11] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
45
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After collecting
|
Type
|
CUSTOM
|
Details
|
precipitates via filtration
|
Type
|
WASH
|
Details
|
washing
|
Type
|
ADDITION
|
Details
|
was carried out via the addition of ethyl acetate and pure water
|
Type
|
CUSTOM
|
Details
|
the organic phase was collected via separation
|
Type
|
CUSTOM
|
Details
|
followed by removal of ethyl acetate via distillation under reduced pressure, whereby 126 parts by weight (at an 85% yield) of white TMPTB crystals
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
trimethylolpropane tribenzoate
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.C(C1=CC=CC=C1)(=O)O.C(C1=CC=CC=C1)(=O)O.C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |